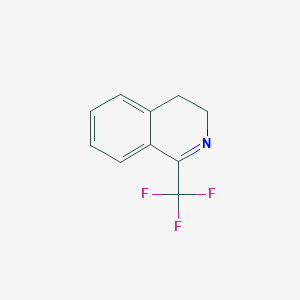
1-(Trifluoromethyl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-3,4-dihydroisoquinoline is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline can be synthesized through various methods. One notable approach involves the copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent, which proceeds under mild conditions and yields the desired product efficiently . Another method includes the silver-catalyzed reaction of 2-alkynylaryl aldimine with trimethyl(trifluoromethyl)silane .
Industrial Production Methods: Industrial production of this compound typically involves scalable and environmentally friendly processes. A unified flow strategy using cesium fluoride as the primary fluorine source has been developed to facilitate the rapid generation of trifluoromethyl-containing compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, organolithium, and Grignard reagents are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethylated derivatives, N-oxides, and reduced isoquinolines .
Scientific Research Applications
1-(Trifluoromethyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased bioavailability and efficacy. The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and resulting in the desired biological outcomes .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)isoquinoline
- 1-(Trifluoromethyl)-1,2-dihydroisoquinoline
- 4-Fluoroisoquinoline
Comparison: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline stands out due to its unique combination of the trifluoromethyl group and the dihydroisoquinoline scaffold. This combination imparts distinct physicochemical properties, such as higher lipophilicity and metabolic stability, compared to its analogs .
Properties
IUPAC Name |
1-(trifluoromethyl)-3,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSDNWSLTUMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
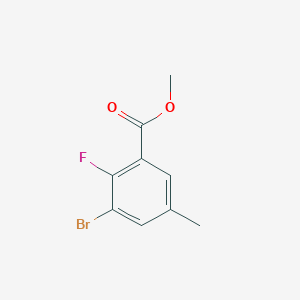
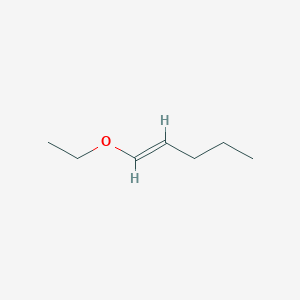
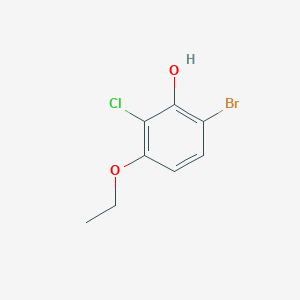


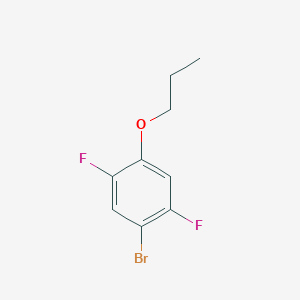

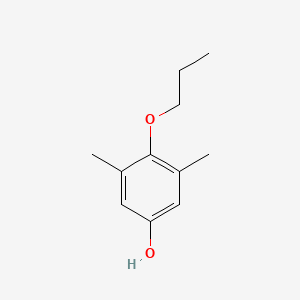
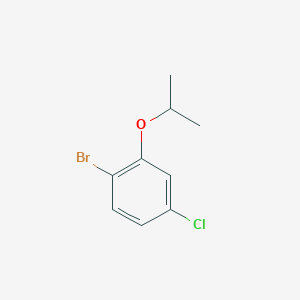
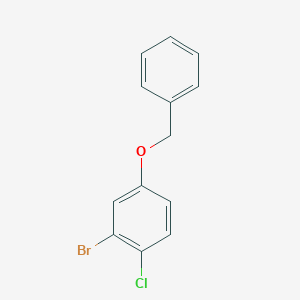

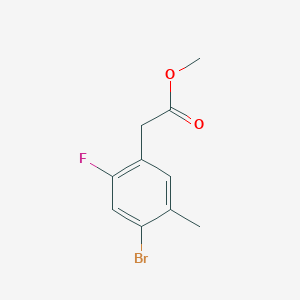

![Benzo[b]thiophen-3-ylmagnesium bromide](/img/structure/B6307881.png)
